1-butyl-5-methyl-3-nitro-1H-pyrazole
Overview
Description
1-Butyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its nitro group at the 3-position, a butyl group at the 1-position, and a methyl group at the 5-position. Pyrazole derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
The synthesis of 1-butyl-5-methyl-3-nitro-1H-pyrazole typically involves cyclocondensation reactions. One common method is the reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, the condensation of 3-nitro-2-butanone with butylhydrazine under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysis to enhance yield and selectivity .
Chemical Reactions Analysis
1-Butyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic compounds .
Scientific Research Applications
1-Butyl-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of agrochemicals and pesticides.
Mechanism of Action
The biological activity of 1-butyl-5-methyl-3-nitro-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
1-Butyl-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
1-Phenyl-3-methyl-5-nitro-1H-pyrazole:
1-Butyl-3,5-dimethyl-1H-pyrazole: The absence of the nitro group affects its chemical reactivity and biological activity.
The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
1-butyl-5-methyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-10-7(2)6-8(9-10)11(12)13/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUWPEQKTIMYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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